6-chloro-4-iodo-N-methylpyridin-3-amine
Overview
Description
6-chloro-4-iodo-N-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H6ClIN2 It is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-iodo-N-methylpyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 6-chloro-3-aminopyridine, followed by methylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The methylation step can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography are commonly employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-iodo-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-chloro-4-iodo-N-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-iodo-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methylamine group allows it to form strong interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-iodopyridin-3-amine
- 6-chloro-N-methylpyridin-3-amine
- 4-iodo-N-methylpyridin-3-amine
Uniqueness
6-chloro-4-iodo-N-methylpyridin-3-amine is unique due to the combination of chlorine and iodine atoms on the pyridine ring, along with the methylamine group. This unique structure imparts specific chemical properties, such as reactivity and binding affinity, making it valuable in various applications.
Biological Activity
6-Chloro-4-iodo-N-methylpyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen substituents, particularly chlorine and iodine, enhances its interaction with biological targets, making it a candidate for various therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthetic routes, and research findings.
The molecular formula of this compound is C₆H₆ClIN₂. The compound features a pyridine ring with chlorine and iodine substituents at the 4 and 6 positions, respectively, along with a methylamino group at the 3 position. These structural characteristics contribute to its reactivity and biological interactions.
The mechanism of action for this compound involves binding to specific receptors or enzymes, modulating their activity. The halogen atoms can enhance the compound's lipophilicity and electronic properties, improving its binding affinity to biological targets. This can lead to various pharmacological effects, including enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
Compound | Inhibition (%) | Target Organism |
---|---|---|
4b | 41.32 | Clot formation in human blood |
4f | 91.95 | Escherichia coli |
These findings suggest that the compound may possess potential as an antimicrobial agent, particularly against bacterial infections .
Anti-Thrombolytic Activity
The anti-thrombolytic activity of related pyridine derivatives has been studied extensively. In one study, a derivative exhibited a high percentage lysis value against clot formation in human blood, indicating significant anti-thrombotic potential.
Cytotoxicity
Cytotoxicity studies have shown that certain derivatives of pyridine compounds can exhibit varying degrees of cytotoxic effects on red blood cells (RBCs). For example, one derivative demonstrated a cytotoxicity percentage of 19.82% compared to standard drugs . This suggests that modifications in the structure of pyridine derivatives can lead to enhanced cytotoxic properties.
Synthesis Methods
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions such as the Suzuki reaction. This method allows for the introduction of various aryl groups, enhancing the compound's biological activity through structural diversity .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study investigating various pyridine derivatives found that those with halogen substitutions had improved efficacy against bacterial strains. The presence of both chlorine and iodine was noted to enhance antimicrobial activity significantly .
- Investigation into Anti-Thrombolytic Effects : Research focused on the anti-thrombotic properties revealed that specific structural modifications could lead to compounds with superior clot-inhibiting capabilities. The study highlighted that derivatives with multiple halogen groups displayed higher anti-thrombolytic activity .
- Cytotoxicity Assessment : A comparative analysis showed that certain pyridine derivatives exhibited considerable cytotoxic effects against cancer cell lines, suggesting their potential as anti-cancer agents .
Properties
IUPAC Name |
6-chloro-4-iodo-N-methylpyridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c1-9-5-3-10-6(7)2-4(5)8/h2-3,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPYWWOVSVSFRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726482 | |
Record name | 6-Chloro-4-iodo-N-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825643-59-2 | |
Record name | 6-Chloro-4-iodo-N-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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